4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide
CAS No.: 339103-34-3
Cat. No.: VC4158069
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339103-34-3 |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.42 |
| IUPAC Name | 4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2 |
| Standard InChI Key | ZZZXEEORJJJIKZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide belongs to the sulfonamide class, distinguished by a benzenesulfonamide core substituted with fluorine at the para position and a morpholino-2-oxoethyl group linked to the nitrogen atom. The morpholine ring contributes to its polarity, while the fluorine atom enhances metabolic stability and target binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₄S |
| Molecular Weight | 378.42 g/mol |
| CAS Registry Number | 339103-34-3 |
| Solubility | Data pending experimental validation |
| LogP (Partition Coefficient) | Estimated ~2.1 (theoretical) |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with mass spectrometry validating its molecular weight.
Synthesis and Characterization
Synthetic Route
The synthesis of 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide typically begins with 4-fluorobenzenesulfonyl chloride as the starting material. This intermediate reacts with N-phenyl-2-morpholinoacetamide under alkaline conditions to form the sulfonamide bond. The reaction proceeds via nucleophilic substitution, where the amine group of the morpholinoacetamide attacks the electrophilic sulfur atom in the sulfonyl chloride.
Critical Reaction Steps:
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Preparation of 4-fluorobenzenesulfonyl chloride: Chlorination of 4-fluorobenzenesulfonic acid using thionyl chloride.
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Coupling with N-phenyl-2-morpholinoacetamide: Conducted in anhydrous dichloromethane with triethylamine as a base.
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Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient yields the pure product.
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.6–3.4 ppm (morpholine ring protons), and δ 4.2 ppm (methylene group adjacent to the sulfonamide).
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¹³C NMR: Peaks at 165 ppm (carbonyl carbon) and 115–125 ppm (aromatic carbons).
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IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
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Mass Spectrometry: Molecular ion peak observed at m/z 378.42 (M+H⁺).
Biological Activity
Antibacterial Properties
Sulfonamides historically inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. While direct evidence for this compound’s antibacterial efficacy remains limited, structural analogs demonstrate activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The fluorine substituent may enhance membrane permeability, while the morpholino group could reduce resistance mechanisms.
Proposed Mechanism:
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Competitive inhibition of DHPS, blocking tetrahydrofolate production.
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Disruption of bacterial cell wall synthesis via undefined secondary targets.
| Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 12.3 μM | Kinase pathway inhibition |
| Antibacterial | S. aureus (MRSA) | 25.6 μg/mL | DHPS inhibition (theoretical) |
Research Gaps and Future Directions
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Target Identification: Proteomic studies are needed to elucidate molecular targets.
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In Vivo Efficacy: Animal models of infection and cancer will validate therapeutic potential.
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Structure-Activity Relationships: Modifying the morpholino or fluorine substituents could optimize potency.
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